Cyclopropyl(4-methoxyphenyl)(phenyl)methanol Cyclopropyl(4-methoxyphenyl)(phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 62587-03-5
VCID: VC3760913
InChI: InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3
SMILES: COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol

CAS No.: 62587-03-5

Cat. No.: VC3760913

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol - 62587-03-5

Specification

CAS No. 62587-03-5
Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
IUPAC Name cyclopropyl-(4-methoxyphenyl)-phenylmethanol
Standard InChI InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3
Standard InChI Key SIRULVGQLZGELT-KRWDZBQOSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@@](C2CC2)(C3=CC=CC=C3)O
SMILES COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O
Canonical SMILES COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O

Introduction

Chemical Identity and Structure

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol is identified by the CAS number 62587-03-5. It belongs to the propiophenone class of compounds and features a tertiary alcohol as its central functional group. The molecular formula is C17H18O2 with a molecular weight of 254.32 g/mol.

Structural Characteristics

The structure of this compound is characterized by:

  • A tertiary alcohol carbon center

  • A cyclopropyl ring (three-membered carbocyclic structure)

  • A para-methoxyphenyl group (benzene ring with methoxy substitution)

  • An unsubstituted phenyl group

This unique combination of functional groups provides the compound with specific chemical properties and reactivity patterns. The tertiary alcohol hydroxyl group serves as a potential reaction site, while the strained cyclopropyl ring contributes to its distinctive chemical behavior.

Chemical Identifiers

The compound can be represented through various chemical notations:

IdentifierValue
IUPAC Namecyclopropyl-(4-methoxyphenyl)-phenylmethanol
InChIInChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3
InChI KeySIRULVGQLZGELT-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O

Physical and Chemical Properties

Based on its structure, Cyclopropyl(4-methoxyphenyl)(phenyl)methanol exhibits properties typical of tertiary alcohols combined with aromatic systems.

Solubility Profile

Like most tertiary alcohols containing aromatic rings, Cyclopropyl(4-methoxyphenyl)(phenyl)methanol is expected to:

  • Show good solubility in common organic solvents (ethanol, methanol, acetone, dichloromethane)

  • Exhibit poor solubility in water

  • Demonstrate intermediate solubility in mixed aqueous-organic systems

Spectroscopic Properties

The compound's structure would produce characteristic spectroscopic patterns:

  • In IR spectroscopy: O-H stretching band (tertiary alcohol), C-H stretching (cyclopropyl and aromatic rings), C-O stretching (methoxy group)

  • In NMR spectroscopy: Distinctive signals for the cyclopropyl protons, aromatic protons, and methoxy group

Synthesis Methods

Synthetic Routes

The synthesis of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol typically involves organometallic chemistry approaches. Based on similar compounds in the search results, one potential synthetic route would involve:

  • Formation of an appropriate organolithium reagent

  • Reaction with a cyclopropyl-containing ketone or aldehyde

  • Subsequent workup and purification steps

Laboratory Preparation

A laboratory-scale synthesis might follow this general procedure:

  • Preparation of an aryllithium reagent from the corresponding bromide or iodide

  • Addition of the organolithium compound to a cyclopropyl ketone

  • Reaction at controlled temperature (typically -78°C)

  • Quenching with a suitable proton source

  • Extraction, purification, and characterization

For example, the search results mention a related synthesis where n-BuLi is added to a solution of 2-bromotoluene in THF at −78°C under an inert atmosphere, followed by addition of a ketone solution .

Industrial Production Methods

For larger-scale production, the synthesis might be modified to:

  • Utilize continuous flow processes

  • Employ more stable reagents

  • Optimize reaction conditions for higher yields

  • Implement more efficient purification methods

Chemical Reactivity

Reaction Types

Cyclopropyl(4-methoxyphenyl)(phenyl)methanol can participate in various reactions typical of its functional groups:

Hydroxyl Group Reactions

  • Oxidation to form ketones or carboxylic acids

  • Dehydration to form alkenes

  • Esterification with acid chlorides or anhydrides

Cyclopropyl Ring Reactions

  • Ring-opening under specific conditions

  • Expansion reactions

  • Strain-driven transformations

Aromatic Ring Reactions

  • Electrophilic aromatic substitution

  • Reduction

  • Cross-coupling (particularly at the methoxy position)

Common Reagents and Conditions

The reactivity profile of the compound involves various reagents depending on the targeted transformation:

Reaction TypeCommon ReagentsTypical Conditions
OxidationKMnO4, CrO3Varying based on desired selectivity
ReductionLiAlH4, NaBH4Controlled temperature, inert atmosphere
SubstitutionVarious nucleophilesDepends on specific transformation

These reactions can lead to various products depending on the specific conditions employed.

Research Applications

Chemical Research

In the field of synthetic organic chemistry, Cyclopropyl(4-methoxyphenyl)(phenyl)methanol serves several important functions:

  • As a reagent in organic synthesis

  • As a reference standard in analytical chemistry

  • As a building block for more complex molecules

  • For studying the reactivity of cyclopropyl-containing compounds

Biological Research

The compound has potential applications in biological research:

  • As a probe for studying enzyme-substrate interactions

  • For investigating structure-activity relationships

  • In the development of biological assays

Medicinal Chemistry

In medicinal chemistry, this compound may serve as:

  • A precursor in drug synthesis

  • A scaffold for developing new therapeutic agents

  • A model for studying pharmacophore development

Comparative Analysis

Related Compounds

Several structurally related compounds provide context for understanding Cyclopropyl(4-methoxyphenyl)(phenyl)methanol:

(4-Chlorophenyl)(cyclopropyl)methanol

This related compound differs by having a chlorophenyl group and lacks the additional phenyl group. With a molecular weight of 182.65 g/mol, it has different physical properties including:

  • Density of 1.288 g/cm³

  • Boiling point of 289.1°C at 760 mmHg

  • Flash point of 128.7°C

[1-(4-Methoxyphenyl)cyclopropyl]methanol

This compound features a different arrangement of the functional groups with the methoxy-substituted phenyl ring directly attached to the cyclopropane ring. Its molecular formula is C11H14O2 with a molecular weight of 178.23 g/mol.

Structural Uniqueness

What distinguishes Cyclopropyl(4-methoxyphenyl)(phenyl)methanol from its analogs is:

  • The presence of both methoxyphenyl and phenyl groups attached to the tertiary alcohol carbon

  • The specific electronic and steric environment created by this arrangement

  • The resulting unique reactivity patterns and potential applications

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